

"isomers and stereochemistry of Citronellyl isobutyrate"

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Compound of Interest

Compound Name: Citronellyl isobutyrate

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An In-depth Technical Guide to the Isomers and Stereochemistry of **Citronellyl Isobutyrate**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citronellyl isobutyrate is a widely used fragrance and flavoring agent valued for its sweet, fruity, and rosy aroma.[1][2] As a derivative of citronellol, a natural monoterpene, its molecular structure contains a single chiral center, giving rise to two distinct stereoisomers. The stereochemistry of such compounds is of paramount importance as enantiomers can exhibit different sensory properties and biological activities. This technical guide provides a comprehensive overview of the stereochemistry of **citronellyl isobutyrate**, outlines methods for its synthesis and characterization, and details generalized protocols for the separation of its stereoisomers. While extensive data exists for the racemic mixture, this paper also highlights the current gaps in publicly available data concerning the specific physicochemical and spectroscopic properties of the individual enantiomers.

Molecular Structure and Stereochemistry

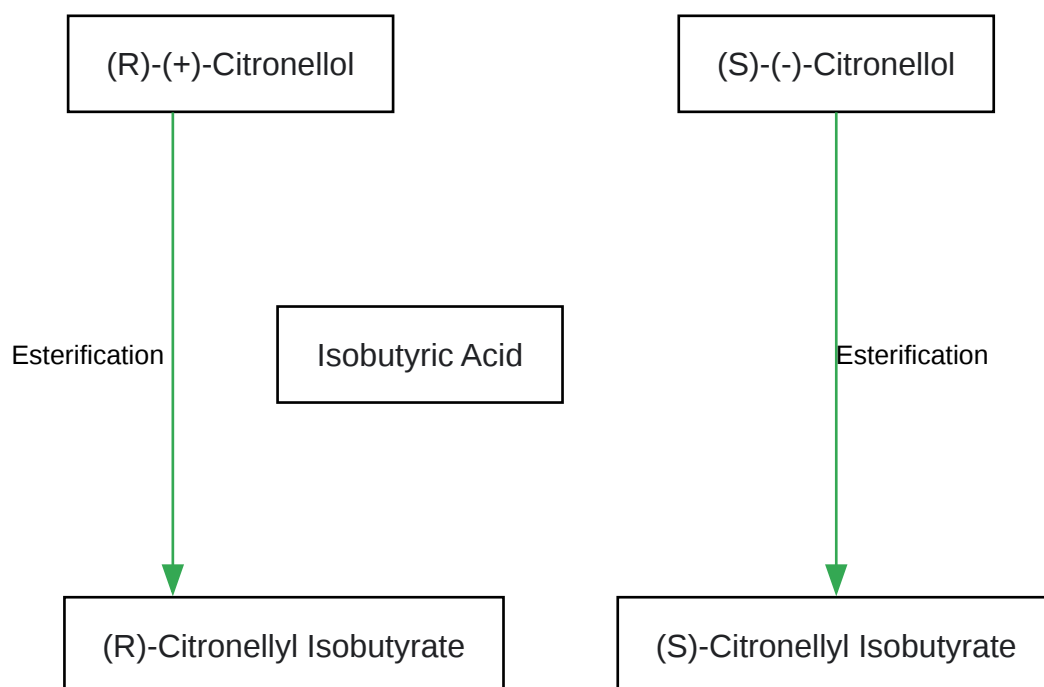
Citronellyl isobutyrate, with the IUPAC name 3,7-dimethyloct-6-enyl 2-methylpropanoate, is a carboxylic ester formed from citronellol and isobutyric acid.[3][4] The key to its stereochemistry lies in the citronellol moiety.

Chiral Center and Enantiomers

The **citronellyl isobutyrate** molecule possesses a single stereocenter at the C-3 position of the octenyl chain.[5] This chirality originates from the citronellol alcohol precursor, which also has a chiral center at C-3.[6][7] Consequently, **citronellyl isobutyrate** exists as a pair of enantiomers:

- (R)-3,7-dimethyloct-6-enyl 2-methylpropanoate
- (S)-3,7-dimethyloct-6-enyl 2-methylpropanoate

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, such as boiling point and density, but will differ in their interaction with plane-polarized light (optical activity).[6] The precursor, citronellol, demonstrates this property, with (+)-citronellol being the (R)-isomer and (-)-citronellol being the (S)-isomer.[8] The sensory properties of these enantiomers can also differ significantly; for instance, (+)-citronellol has a citrus scent, while (-)-citronellol is described as having a fresh, floral rose odor.[9]



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Figure 1. Stereochemical relationship between citronellol enantiomers and **citronellyl isobutyrate** enantiomers.

Physicochemical and Spectroscopic Data

Quantitative data for **citronellyl isobutyrate** is primarily available for the racemic mixture (a 1:1 mixture of the R and S enantiomers). Specific data for the individual enantiomers, such as optical rotation, is not widely reported in the surveyed literature.

Physicochemical Properties

The known physical properties of racemic **citronellyl isobutyrate** are summarized in Table 1.

| Property | Value | Reference(s) |
|---------------------------------------|---|--------------|
| Molecular Formula | C ₁₄ H ₂₆ O ₂ | [3] |
| Molecular Weight | 226.36 g/mol | [10] |
| CAS Number | 97-89-2 | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 249 - 253 °C (at 760 mm Hg) | [1] |
| Density | 0.875 g/mL at 25 °C | [10] |
| Refractive Index (n _{20/D}) | 1.442 | [10] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |

Note: Specific rotation values for the individual (R) and (S) enantiomers are critical for determining enantiomeric excess but were not found in the available literature.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of **citronellyl isobutyrate**.

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of **citronellyl isobutyrate** is characterized by specific fragmentation patterns. While the enantiomers will have identical mass spectra under standard EI-MS conditions, their separation can be achieved through gas chromatography.

| Kovats Retention Index (Standard Non-Polar Column) | Key Mass-to-Charge Ratios (m/z) | Reference(s) |
|--|------------------------------------|--------------|
| 1466, 1468, 1469, 1470 | 41, 43, 69, 81, 95 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are definitive for structural elucidation. The NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent. To distinguish them using NMR, a chiral derivatizing agent or a chiral solvating agent would be required to induce diastereomeric differentiation, leading to observable differences in chemical shifts.[11] Detailed, assigned spectra for the individual enantiomers are not present in the surveyed public literature.

Experimental Protocols

The synthesis of enantiomerically pure **citronellyl isobutyrate** can be approached in two primary ways: direct synthesis from an enantiopure precursor or synthesis of the racemate followed by chiral separation.

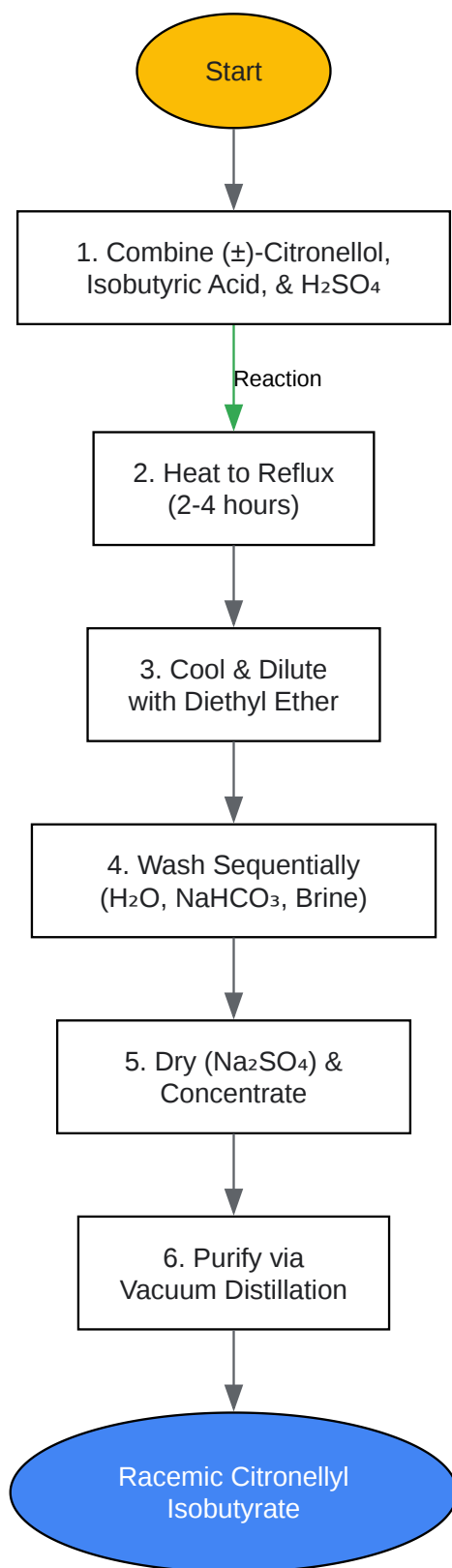
Synthesis of Racemic Citronellyl Isobutyrate

The most direct method for synthesizing **citronellyl isobutyrate** is the Fischer esterification of citronellol with isobutyric acid, typically catalyzed by a strong acid.[1]

Protocol: Fischer Esterification of (\pm)-Citronellol

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine (\pm)-citronellol (1.0 eq) and isobutyric acid (1.2 eq).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the mixture.
- **Reaction:** Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

- Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation to obtain pure **citronellyl isobutyrate**.



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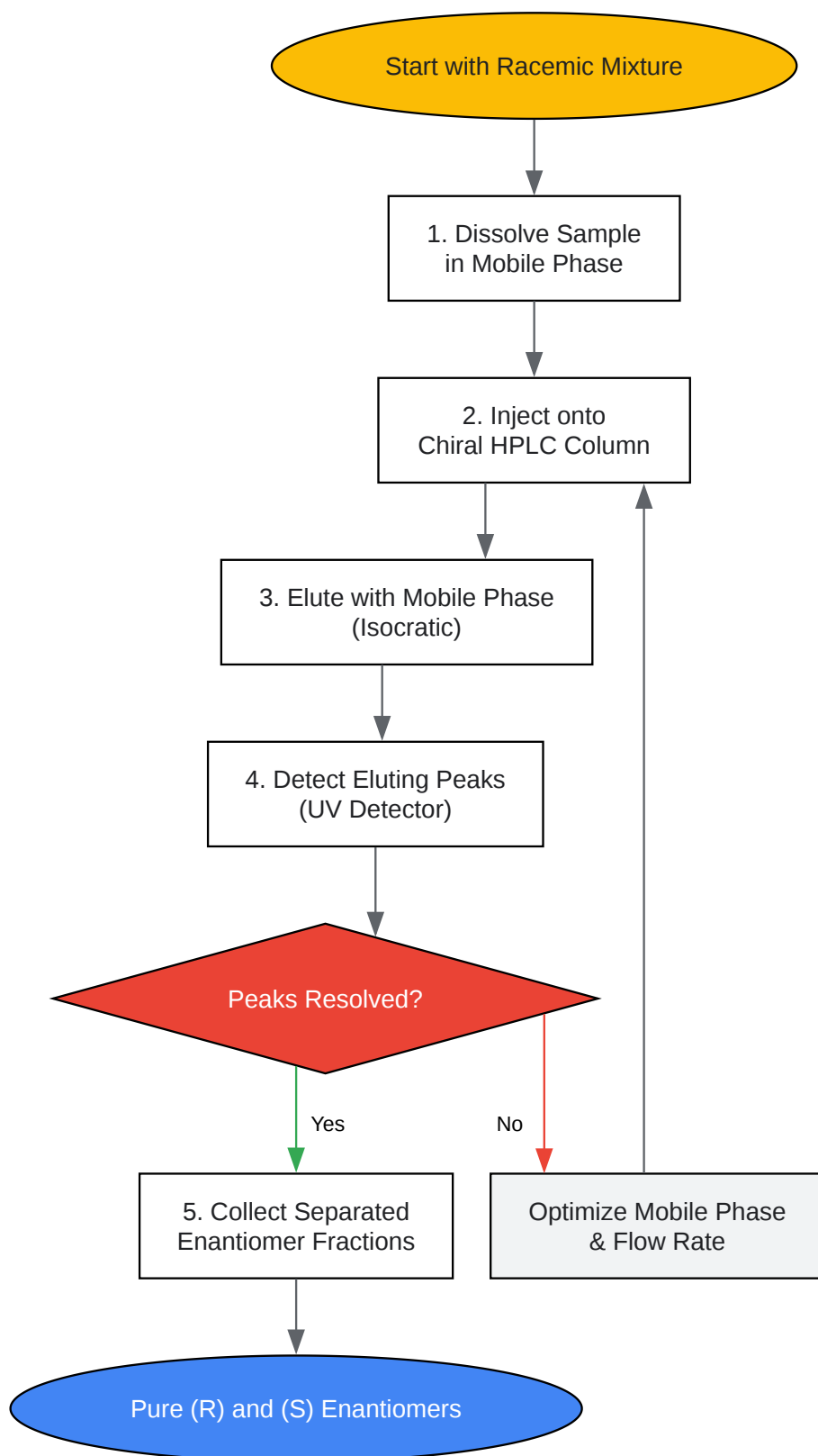
Figure 2. Experimental workflow for the synthesis of racemic **citronellyl isobutyrate**.

Chiral Separation of Enantiomers

The resolution of the racemic mixture into its constituent enantiomers is most effectively achieved using chiral chromatography.^[12] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a standard and powerful technique for this purpose.^[13]

General Protocol: Chiral HPLC Separation

- **Column Selection:** Select an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and widely used for separating a broad range of chiral compounds.^[5]
- **Mobile Phase Screening:** Prepare a series of mobile phases, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Screen different ratios (e.g., 99:1, 95:5, 90:10 hexane:isopropanol) to find the optimal separation conditions.
- **Sample Preparation:** Dissolve a small amount of racemic **citronellyl isobutyrate** in the mobile phase to create a dilute solution (e.g., 1 mg/mL).
- **Chromatographic Run:**
 - Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min).
 - Inject the sample onto the column.
 - Monitor the elution of the enantiomers using a suitable detector, typically a UV detector.
- **Optimization:** Adjust the mobile phase composition, flow rate, and column temperature to optimize the resolution (separation) between the two enantiomer peaks.
- **Fraction Collection:** For preparative separation, collect the fractions corresponding to each well-resolved peak.
- **Analysis:** Confirm the enantiomeric purity of the collected fractions using an analytical chiral HPLC method and measure the specific rotation of each pure enantiomer using a polarimeter.



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Figure 3. General experimental workflow for chiral separation of enantiomers via HPLC.

Conclusion and Future Outlook

Citronellyl isobutyrate is a chiral molecule existing as (R) and (S) enantiomers due to a single stereocenter at the C-3 position. While the physicochemical properties and synthesis of the racemic mixture are well-documented, there is a notable lack of specific data in the public domain for the individual stereoisomers. Key missing data points include the specific optical rotation, detailed NMR and MS fragmentation analysis, and tailored chiral separation protocols for each enantiomer.

For researchers in the flavor, fragrance, and pharmaceutical industries, the isolation and characterization of these individual enantiomers represent a significant opportunity. Future work should focus on the enantioselective synthesis or efficient preparative-scale chiral separation of **citronellyl isobutyrate**, followed by a full characterization of the pure enantiomers. This would not only provide valuable reference data but also enable a deeper understanding of how stereochemistry influences the sensory and biological properties of this important compound.

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